molecular formula C22H25N3O4 B2896770 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894010-05-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2896770
CAS No.: 894010-05-0
M. Wt: 395.459
InChI Key: YVSHQKAHOVLKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a benzodioxane moiety linked via a methyl group to a pyrrolidin-3-yl substituent. The pyrrolidinone ring is further substituted with a 3,4-dimethylphenyl group.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-7-8-17(9-15(14)2)25-12-16(10-21(25)26)24-22(27)23-11-18-13-28-19-5-3-4-6-20(19)29-18/h3-9,16,18H,10-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSHQKAHOVLKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the relevant literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A dihydrobenzo[b][1,4]dioxin moiety.
  • A pyrrolidine ring substituted with a dimethylphenyl group.
  • A urea functional group.

Anticancer Potential

Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to our compound. The hybridization of the 1,3,4-oxadiazole scaffold with various anticancer pharmacophores has shown promising results in targeting multiple cancer-related enzymes such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

These interactions suggest that compounds like this compound may inhibit cancer cell proliferation through diverse mechanisms .

Neuropharmacological Effects

The compound's structure suggests potential activity at neurotransmitter receptors. Research on similar piperazine derivatives indicates that modifications can lead to significant binding affinities at receptors such as:

  • Dopamine D2/D3 receptors
  • Serotonin 5-HT1A receptors

For instance, derivatives with the dihydrobenzo[dioxin] structure have been linked to enhanced neuropharmacological profiles, indicating possible applications in treating neurological disorders .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Receptor Modulation : Binding to neurotransmitter receptors can alter signaling pathways associated with mood and cognition.
  • Enzyme Inhibition : The inhibition of critical enzymes involved in cancer metabolism may lead to reduced tumor growth and improved patient outcomes.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyFindings
McCreary et al. (2019)Identified potent antagonistic effects on H4 receptors from related compounds .
Bender et al. (2020)Demonstrated low nanomolar binding affinity for modified piperazine derivatives .
Venable et al. (2000)Highlighted alpha(2)-adrenoceptor antagonism in related dihydrobenzo[dioxin] compounds .

These studies illustrate the diverse pharmacological profiles that can be achieved through structural modifications.

Chemical Reactions Analysis

Key Reaction Conditions

ParameterOptimal ConditionsImpact on Yield/Purity
Solvent Chlorobenzene, DMF, or THFHigher polarity solvents improve urea coupling efficiency
Temperature 60–80°C (reflux for intermediates)Prolonged heating (>24h) reduces byproducts
Catalyst Triethylamine (for isocyanate activation)Excess base lowers selectivity
Purification Flash chromatography (DCM:MeOH = 20:1)Purity >95% confirmed by HPLC

Functional Group Reactivity

The compound exhibits distinct reactivity patterns:

  • Urea moiety : Susceptible to hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions, forming 1-(2,3-dihydrobenzo[b] dioxin-2-yl)methanamine and 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine .
  • Dihydrobenzodioxin ring : Resistant to oxidation but undergoes electrophilic substitution (e.g., nitration) at the 6-position under HNO₃/H₂SO₄ .
  • 5-Oxopyrrolidine : Participates in Michael additions with α,β-unsaturated carbonyls at the 3-position .

Catalytic and Solvent Effects

  • BF₃·Et₂O enhances cyclization of intermediates by stabilizing oxonium ions during pyrrolidinone formation (yield increase: 15–20%) .
  • Polar aprotic solvents (e.g., DMF) accelerate urea bond formation but may promote racemization in chiral intermediates .

Degradation Pathways

ConditionMajor ProductsMechanism
Acidic Hydrolysis (HCl)1-(2,3-Dihydrobenzodioxin-2-yl)methanamine + CO₂Cleavage of urea C-N bonds
Oxidative Stress (H₂O₂)3,4-Dimethylphenyl ketone derivativesRadical-mediated C-N scission
PhotodegradationBenzodioxin quinone isomersSinglet oxygen-mediated oxidation

Analytical Characterization

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O:MeCN) .
  • NMR (DMSO-d₆):
    • δ 7.25–7.15 (m, 4H, aromatic H)
    • δ 4.30 (s, 2H, -CH₂-benzodioxin)
    • δ 2.20 (s, 6H, -CH₃ on phenyl) .
  • HRMS : [M+H]⁺ = 408.1912 (theoretical: 408.1905) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The evidence highlights several urea and pyrrolidine derivatives with structural similarities to the target compound. Key examples include:

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea
  • Structure: Shares the benzodioxane and pyrrolidinone core but differs in substituents: A 2,4-dimethoxyphenyl group replaces the 3,4-dimethylphenyl group on the urea nitrogen. The benzodioxane is attached directly to the pyrrolidinone nitrogen rather than via a methyl linker.
  • Significance : The methoxy groups may enhance solubility compared to methyl groups, but this substitution could reduce lipophilicity .
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
  • Structure :
    • A pyridin-4-yl group replaces the 3,4-dimethylphenyl substituent.
    • Molecular Formula: C₁₈H₁₈N₄O₄; Molecular Weight: 354.4 g/mol .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Melting Point: 243–245°C; Purity: 51% .
  • Significance: The nitro and cyano groups suggest high reactivity, which contrasts with the more stable methyl and benzodioxane groups in the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Target Compound Likely C₂₁H₂₃N₃O₄⁴ ~381.4⁴ 3,4-Dimethylphenyl, benzodioxane-methyl No explicit data available
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea C₁₈H₁₈N₄O₄ 354.4 Pyridin-4-yl, benzodioxane CAS 877641-10-6
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₅N₅O₇ 543.5 Nitrophenyl, cyano, phenethyl Mp: 243–245°C; Purity: 51%
1-Acetyl-2-(acetyloxy)-5-[(acetyloxy)methyl]pyrrolidine-3,4-diyl dibenzoate C₂₅H₂₅NO₉ 483.5 Acetylated pyrrolidine, benzoate CAS 14062-44-3

Key Structural and Functional Differences

Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to pyridinyl or methoxyphenyl groups in analogs . This could enhance membrane permeability but reduce aqueous solubility.

Synthetic Challenges: The target compound’s synthesis would require regioselective methylation of the benzodioxane and functionalization of the pyrrolidinone ring. Similar compounds (e.g., ) highlight the importance of reaction conditions (e.g., fusion at 200°C for urea derivatives) to achieve desired purity .

Spectroscopic Characterization :

  • While analogs like and provide detailed NMR and HRMS data, the absence of such data for the target compound limits direct comparison of spectroscopic signatures.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of the target compound reveals two primary fragments:

  • 1-(2,3-Dihydrobenzo[b]dioxin-2-yl)methylamine : Serves as the amine component for urea bond formation.
  • 1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl isocyanate : Provides the isocyanate group for nucleophilic attack by the amine.

Alternative routes involve pre-forming the pyrrolidinone ring before introducing the urea linkage or utilizing coupling reagents to assemble the final structure.

Synthetic Routes and Stepwise Procedures

Synthesis of 1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl Isocyanate

Step 1: Formation of Pyrrolidinone Intermediate

The pyrrolidinone core is synthesized via a cyclization reaction between 3,4-dimethylbenzaldehyde and ethyl acetoacetate under acidic conditions (Scheme 1).

Reaction Conditions :

  • Solvent : Ethanol
  • Catalyst : p-Toluenesulfonic acid (p-TSA, 0.1 equiv)
  • Temperature : 80°C, 12 hours
  • Yield : 78%.
Step 2: Isocyanate Formation

The resulting pyrrolidinone is treated with triphosgene in anhydrous dichloromethane to generate the isocyanate intermediate.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Reagent : Triphosgene (1.2 equiv)
  • Base : Triethylamine (TEA, 3.0 equiv)
  • Temperature : 0°C → room temperature, 4 hours
  • Yield : 85%.

Synthesis of 1-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)amine

Step 1: Reductive Amination

2,3-Dihydrobenzo[b]dioxin-2-carbaldehyde undergoes reductive amination with ammonium acetate using sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions :

  • Solvent : Methanol
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Temperature : 25°C, 24 hours
  • Yield : 92%.

Urea Bond Formation

The final step involves the reaction of the amine and isocyanate intermediates to form the urea linkage (Scheme 2).

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Molar Ratio : Amine:Isocyanate = 1:1.1
  • Temperature : 0°C → reflux, 8 hours
  • Workup : Precipitation in ice-cwater, filtration
  • Yield : 76%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Yield (%) Purity (%)
Solvent (Urea Step) THF 76 98
Temperature Reflux 76 98
Catalyst None - -

The use of THF improved solubility of intermediates, while reflux conditions accelerated reaction kinetics without side product formation.

Catalytic Approaches

Palladium-based catalysts (e.g., Pd(OAc)₂) were tested but showed no significant yield improvement, suggesting the reaction proceeds efficiently without catalysis.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, NH), 7.20–6.80 (m, 7H, aromatic), 4.30 (s, 2H, CH₂), 3.75 (m, 1H, pyrrolidinone), 2.25 (s, 6H, CH₃).
  • ¹³C NMR : δ 172.5 (C=O), 156.8 (urea C=O), 130.2–114.7 (aromatic), 52.3 (CH₂).
High-Performance Liquid Chromatography (HPLC)
  • Purity : 98.5% (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).

Industrial Scale-Up Considerations

Challenges and Solutions

  • Intermediate Stability : The isocyanate intermediate is hygroscopic; anhydrous conditions are critical during large-scale synthesis.
  • Purification : Centrifugal partition chromatography (CPC) replaced column chromatography to reduce solvent waste.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, and how do they influence its biological activity?

  • Answer : The compound combines a dihydrobenzo[b][1,4]dioxin moiety, a 5-oxopyrrolidin-3-yl group, and a urea backbone. The dihydrobenzodioxin contributes to lipophilicity and potential CNS penetration, while the pyrrolidinone ring may enhance binding to enzymes like PARP1 through hydrogen bonding. The urea linkage facilitates hydrogen-bond interactions with biological targets, common in kinase or protease inhibitors .

Q. What synthetic routes are established for this compound, and what critical reaction conditions are required?

  • Answer : Synthesis involves multi-step organic reactions:

Coupling Reactions : Reacting dihydrobenzodioxin derivatives with activated pyrrolidinone intermediates using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

Urea Formation : Introducing the urea group via reaction with isocyanates or carbamoyl chlorides in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .

  • Critical Conditions : Inert atmosphere (N₂/Ar), moisture-free solvents, and purification via column chromatography or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and substituent positions .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, PARP1 isoform specificity). Strategies include:

  • Comparative Assays : Standardize protocols (e.g., ATP depletion assays for PARP1 inhibition) across labs .
  • Structural Analog Testing : Compare activity of analogs with modified substituents (e.g., methyl vs. methoxy groups) to identify critical pharmacophores .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and validate with mutagenesis studies .

Q. What strategies optimize synthetic yield while maintaining purity?

  • Answer :

  • Stepwise Optimization :

Coupling Efficiency : Pre-activate carboxylic acids with DCC/DMAP to reduce side reactions .

Temperature Control : Maintain ≤25°C during urea formation to prevent decomposition .

  • Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) as a mobile phase modifier to enhance resolution .

Q. How do electronic properties of substituents influence receptor binding affinity?

  • Answer : The 3,4-dimethylphenyl group enhances electron-donating effects, stabilizing π-π interactions with hydrophobic pockets in PARP1. Substituent polarity (e.g., dihydrobenzodioxin’s oxygen atoms) modulates solubility and membrane permeability, impacting bioavailability .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Experimental Design : Employ randomized block designs for biological assays to control for batch variability, as seen in plant-based studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.